Isothiazolo[4,5-b]pyrazin-3-amine
CAS No.: 92914-68-6
Cat. No.: VC16006818
Molecular Formula: C5H4N4S
Molecular Weight: 152.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92914-68-6 |
|---|---|
| Molecular Formula | C5H4N4S |
| Molecular Weight | 152.18 g/mol |
| IUPAC Name | [1,2]thiazolo[4,5-b]pyrazin-3-amine |
| Standard InChI | InChI=1S/C5H4N4S/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H2,6,9) |
| Standard InChI Key | UBPGIWPYTJVLRE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=N1)C(=NS2)N |
Introduction
Chemical Structure and Nomenclature
The core structure of isothiazolo[4,5-b]pyrazin-3-amine consists of a pyrazine ring fused to an isothiazole moiety at positions 4 and 5 (Figure 1). The isothiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is annulated with the six-membered pyrazine ring, which features two nitrogen atoms at positions 1 and 4. The amine group at position 3 introduces a reactive site for further functionalization.
Figure 1: Proposed structure of isothiazolo[4,5-b]pyrazin-3-amine
(Note: Structural representation inferred from IUPAC nomenclature and analogous compounds .)
The molecular weight of the compound is 152.18 g/mol, with a density of approximately 1.61 g/cm³ (estimated for similar fused heterocycles) . Its planar aromatic system suggests potential for π-π stacking interactions, which are critical in ligand-receptor binding.
Synthetic Strategies
Chalcone Sulfonyl Chloride Precursors
A scalable route to benzannulated isothiazolo-pyrazine derivatives involves chalcone sulfonyl chlorides as intermediates . For instance, Michelle Botha et al. demonstrated that dibromo chalcone sulfonyl chlorides react with 1,2-diaminopropane derivatives under refluxing ethanol to form benzo isothiazolo[2,3-a]pyrazine-6,6-dioxide via a domino reaction (Scheme 1) . Although this method targets a benzannulated system, analogous steps could be adapted for isothiazolo[4,5-b]pyrazin-3-amine by omitting the benzene ring and adjusting the diamine substrate.
Scheme 1: Generalized domino reaction for isothiazolo-pyrazine synthesis
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Sulfonamide formation: The less sterically hindered amine reacts with the sulfonyl chloride group.
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Isothiazole cyclization: Intramolecular nucleophilic substitution at the β-carbon forms the isothiazole ring.
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Pyrazine closure: The second amine attacks the α-carbon, eliminating bromide to complete the pyrazine ring .
Halogenation and Cross-Coupling
Scaffold-hopping strategies reported by Wouters et al. for isothiazolo[4,3-b]pyridines highlight the utility of halogenation (e.g., Sandmeyer reactions) and Suzuki-Miyaura cross-coupling to introduce aryl groups . For example, bromination at position 3 of an isothiazolo-pyrazine precursor followed by morpholine substitution could yield the target amine derivative (Scheme 2).
Scheme 2: Hypothetical synthesis of isothiazolo[4,5-b]pyrazin-3-amine
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Step a: Bromination of pyrazine-2,3-diamine using and -BuONO.
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Step b: Suzuki coupling with a boronic acid to install the isothiazole ring.
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Step c: Amine functionalization via nucleophilic substitution .
Physicochemical Properties
Key physicochemical parameters for isothiazolo[4,5-b]pyrazin-3-amine are summarized in Table 1.
Table 1: Physicochemical properties of isothiazolo[4,5-b]pyrazin-3-amine
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight (g/mol) | 152.18 | |
| Density (g/cm³) | ~1.61 (estimated) | |
| Solubility | Likely polar aprotic solvents | - |
The compound’s low molecular weight and polarizable structure suggest moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), typical for heterocyclic amines.
Biological Activity and Structure-Activity Relationships
While direct biological data for isothiazolo[4,5-b]pyrazin-3-amine are absent in the provided sources, SAR studies on related scaffolds offer clues:
Cyclin G-Associated Kinase (GAK) Inhibition
Isothiazolo[4,3-b]pyridines exhibit nanomolar affinity for GAK, a kinase implicated in viral entry . For example, compound 4 (isothiazolo[4,3-b]pyridine) shows a of 0.052 µM, whereas scaffold hopping to isothiazolo[3,4-b]pyrazine (compound 23) reduces affinity 10-fold () . This suggests that nitrogen positioning critically impacts kinase binding.
Applications and Future Directions
Medicinal Chemistry
The compound’s fused heterocyclic core aligns with pharmacophores for kinase inhibitors and antimicrobial agents. Rational design could optimize solubility (e.g., via prodrug strategies) or target selectivity.
Materials Science
Conjugated π-systems in isothiazolo-pyrazines may serve as organic semiconductors or fluorescent probes, though this remains unexplored.
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